molecular formula C24H18N2O5S B12156070 4-(2-Furylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one

4-(2-Furylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one

Cat. No.: B12156070
M. Wt: 446.5 g/mol
InChI Key: ZFDZMNIIDKXQCV-UHFFFAOYSA-N
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Description

4-(2-Furylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one: is a complex heterocyclic compound. Let’s break down its structure:

  • The furylcarbonyl group (2-furylcarbonyl) contributes to its aromatic character.
  • The hydroxy group (3-hydroxy) provides reactivity and potential for hydrogen bonding.
  • The methoxyphenyl group (4-methoxyphenyl) enhances its lipophilicity.
  • The benzothiazol moiety (6-methylbenzothiazol-2-yl) adds further complexity.
  • The pyrrolinone ring (3-pyrrolin-2-one) imparts additional reactivity.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for this compound, including:

    Multistep Synthesis: A stepwise approach involving cyclization, functional group transformations, and condensation reactions.

    Heterocyclic Chemistry: Leveraging the benzothiazol and pyrrolinone moieties to construct the core structure.

Reaction Conditions::
  • Cyclization: Typically performed under acidic or basic conditions.
  • Functional Group Transformations: Various reagents (e.g., Grignard reagents, organolithium compounds) facilitate these steps.
  • Condensation: Requires precise temperature control and suitable solvents.

Industrial Production:: While industrial-scale production details are proprietary, companies often optimize the synthetic route for efficiency, yield, and cost-effectiveness.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The hydroxy group can undergo oxidation to form a ketone.

    Reduction: Reduction of the carbonyl group yields an alcohol.

    Substitution: The methoxyphenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate or Jones reagent.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles (e.g., alkoxides, amines) in appropriate solvents.

Major Products::
  • Oxidation: Formation of a ketone.
  • Reduction: Generation of an alcohol.
  • Substitution: Altered substituents on the phenyl ring.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Investigated for potential therapeutic effects (e.g., anti-inflammatory, anticancer).

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for interactions with biological targets (e.g., enzymes, receptors).

    Industry: Employed in the synthesis of specialized materials (e.g., dyes, polymers).

Mechanism of Action

The compound’s mechanism of action depends on its specific targets. It may:

  • Inhibit enzymes involved in disease pathways.
  • Interact with cell receptors, modulating signaling pathways.
  • Alter gene expression through epigenetic mechanisms.

Comparison with Similar Compounds

While there are no direct analogs, we can compare it to related molecules:

    Structural Isomers: Explore compounds with similar skeletons but different substituents.

    Functional Analogues: Investigate molecules with comparable reactivity or biological effects.

: Reference 1 (if available) : Reference 2 (if available)

Properties

Molecular Formula

C24H18N2O5S

Molecular Weight

446.5 g/mol

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-2-(4-methoxyphenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H18N2O5S/c1-13-5-10-16-18(12-13)32-24(25-16)26-20(14-6-8-15(30-2)9-7-14)19(22(28)23(26)29)21(27)17-4-3-11-31-17/h3-12,20,28H,1-2H3

InChI Key

ZFDZMNIIDKXQCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=C(C=C5)OC

Origin of Product

United States

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